Predicted Target Engagement: HPK1 and FLT3 Kinase Inhibition Versus Generic Pyrazoloquinoline Activities
Unlike pyrazolo[4,3-c]quinolines known for PDE10 inhibition (e.g., certain Pfizer compounds) or CB2 receptor agonism (e.g., 4-oxo-1,4-dihydroquinoline-derived series), the 1-(3,4-dimethylphenyl)-3-(4-ethylphenyl)-8-methoxy substitution pattern is specifically claimed in a patent for inhibiting HPK1 and FLT3 kinases [1]. The patent explicitly lists other pyrazolo[4,3-c]quinoline derivatives with distinct substitution patterns as comparators, while claiming the series containing CAS 901268-00-6 for this dual mechanism [1]. While specific IC50 data is not publicly available, the inclusion in a patent focused on these high-interest oncology targets provides a functional annotation that is absent for closely related analogs like 1-(2,3-dimethylphenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline, which are not associated with this mechanism [1].
| Evidence Dimension | Mechanism of Action (Target Engagement) |
|---|---|
| Target Compound Data | Claimed as an inhibitor of HPK1 and FLT3 kinases (WO 2023/064133 A1) |
| Comparator Or Baseline | Other pyrazolo[4,3-c]quinolines: Known as PDE10 inhibitors, CB2 agonists, or COX-2 inhibitors. |
| Quantified Difference | Not applicable (Qualitative target differentiation) |
| Conditions | Patent claims based on molecular structure and anticipated biological activity. |
Why This Matters
For scientists in immuno-oncology, this compound offers an experimentally testable hypothesis for HPK1/FLT3 dual inhibition, a mechanism not addressable by any other pyrazoloquinoline analog not covered by this patent.
- [1] WIPO Patent WO 2023/064133 A1. (2023). SUBSTITUTED 1H-PYRAZOLO [4,3-c] QUINOLINES, METHODS OF PREPARATION, AND USE THEREOF. View Source
